molecular formula C8H16N2O2 B8300476 4-hydroxy-N,N-dimethylpiperidine-1-carboxamide

4-hydroxy-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B8300476
M. Wt: 172.22 g/mol
InChI Key: VOCYBPAFPZYKDN-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a solution of 4-hydroxypiperidine (5.0 g, 49 mmol) in THF (70 mL) was added triethylamine (14.4 mL, 103 mmol) and dimethylcarbamyl chloride (9.0 mL, 98 mmol) slowly. The mixture was stirred at room temperature for 1.5 hours. The white precipitate was filtered off, washed with THF. The THF solution was concentrated to dryness then purified with column chromatography (SiO2, MeOH/CH2Cl2=1:19) to afford 4-hydroxypiperidine-1-carboxylic acid dimethylamide as colorless oil. Yield: 7.8 g (94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][N:16]([CH3:20])[C:17](Cl)=[O:18]>C1COCC1>[CH3:15][N:16]([CH3:20])[C:17]([N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1)=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The THF solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
then purified with column chromatography (SiO2, MeOH/CH2Cl2=1:19)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN(C(=O)N1CCC(CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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